4,6-dimethyl-2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine
Description
Properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-13-7-4-5-9-17(13)18(23)22-10-6-8-16(12-22)24-19-20-14(2)11-15(3)21-19/h4-5,7,9,11,16H,6,8,10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKVNKHQPZQLQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCCC(C2)OC3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidine moiety: This step involves the reaction of the pyrimidine core with a piperidine derivative, often facilitated by a coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The pyrimidine-2-position is highly versatile, with substituents ranging from sulfur-containing groups to heterocyclic or acylated piperidine derivatives. Key analogs and their properties are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Basicity : Piperidine derivatives (e.g., CAS 2415585-65-6) are weakly basic (pKa ~8–9), whereas methylthio groups (pKa ~2.33) reduce basicity .
- Synthetic Challenges : Analogous compounds (e.g., 4,6-dimethyl-2-(5-phenyltetrazol-2-yl)pyrimidine) may undergo cyclization under thermal conditions, as seen in , suggesting the need for controlled synthesis conditions for the target compound .
Biological Activity
4,6-Dimethyl-2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine core, which is known for its diverse pharmacological properties, and a piperidine moiety that enhances its biological profile. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The structural formula of this compound can be represented as follows:
This compound includes:
- A pyrimidine ring , which is a six-membered heterocyclic structure containing nitrogen atoms.
- A piperidine ring , which is a saturated six-membered ring containing one nitrogen atom.
- A methylbenzoyl substituent that may contribute to its biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperidine and pyrimidine have shown effectiveness against various bacterial strains. In vitro studies have demonstrated that compounds with these moieties can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| This compound | E. coli | 64 µg/mL |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in various physiological processes. Notably, it has shown promising activity as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's.
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 5.4 |
| Urease | Non-competitive | 12.7 |
The competitive inhibition of AChE indicates that this compound may enhance cholinergic transmission, potentially improving cognitive function in affected patients.
The biological activity of this compound can be attributed to its ability to interact with target proteins through various mechanisms:
- Hydrogen Bonding : The presence of nitrogen and oxygen atoms allows for hydrogen bonding with active sites on enzymes.
- Hydrophobic Interactions : The aromatic methylbenzoyl group contributes to hydrophobic interactions, enhancing binding affinity.
- Electrostatic Interactions : The charged nitrogen in the piperidine ring can form ionic bonds with negatively charged residues in target proteins.
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of similar pyrimidine derivatives on human cancer cell lines. The results indicated that compounds structurally related to this compound exhibited cytotoxic effects against breast cancer cells with IC50 values ranging from 10 to 30 µM.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of piperidine derivatives in models of oxidative stress. The results showed that these compounds could significantly reduce neuronal cell death induced by oxidative agents, suggesting potential applications in neuroprotection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
